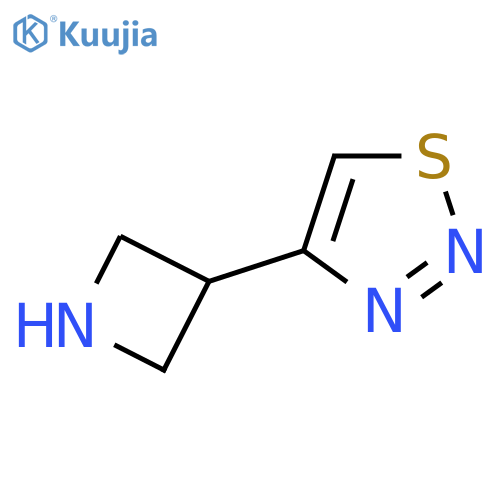Cas no 2229273-02-1 (4-(azetidin-3-yl)-1,2,3-thiadiazole)

2229273-02-1 structure
商品名:4-(azetidin-3-yl)-1,2,3-thiadiazole
4-(azetidin-3-yl)-1,2,3-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 4-(azetidin-3-yl)-1,2,3-thiadiazole
- 2229273-02-1
- EN300-1783871
-
- インチ: 1S/C5H7N3S/c1-4(2-6-1)5-3-9-8-7-5/h3-4,6H,1-2H2
- InChIKey: IDJMXIOYMBKUFK-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2CNC2)N=N1
計算された属性
- せいみつぶんしりょう: 141.03606841g/mol
- どういたいしつりょう: 141.03606841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 66Ų
4-(azetidin-3-yl)-1,2,3-thiadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783871-5.0g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 5g |
$4349.0 | 2023-05-26 | ||
| Enamine | EN300-1783871-5g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 5g |
$4349.0 | 2023-09-19 | ||
| Enamine | EN300-1783871-10.0g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 10g |
$6450.0 | 2023-05-26 | ||
| Enamine | EN300-1783871-0.5g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1783871-0.25g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1783871-2.5g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1783871-1g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1783871-0.1g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1783871-0.05g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1783871-1.0g |
4-(azetidin-3-yl)-1,2,3-thiadiazole |
2229273-02-1 | 1g |
$1500.0 | 2023-05-26 |
4-(azetidin-3-yl)-1,2,3-thiadiazole 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
2229273-02-1 (4-(azetidin-3-yl)-1,2,3-thiadiazole) 関連製品
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 57707-64-9(2-azidoacetonitrile)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
